molecular formula C10H14N4O3 B7870038 (1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol

(1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B7870038
M. Wt: 238.24 g/mol
InChI Key: WAHHFVDLVQVZLZ-UHFFFAOYSA-N
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Description

(1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a nitropyrimidinyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol typically involves the following steps:

  • Nitration: : The starting material, piperidine, undergoes nitration to introduce the nitro group, forming 5-nitropyrimidin-2-ylpiperidine.

  • Methanolysis: : The nitro group is then reduced, and the resulting compound is reacted with methanol to introduce the methanol moiety, yielding the final product.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to convert the nitro group to an amine group.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

(1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to understand the effects of nitro-containing compounds on biological systems.

  • Industry: : The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, affecting various cellular processes.

Comparison with Similar Compounds

(1-(5-Nitropyrimidin-2-yl)piperidin-4-yl)methanol: can be compared with other similar compounds, such as:

  • Piperidine derivatives: : These compounds share the piperidine ring but differ in their substituents and functional groups.

  • Nitro-containing compounds: : These compounds contain nitro groups but may have different core structures.

The uniqueness of This compound lies in its specific combination of the nitro group and the piperidine ring, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

[1-(5-nitropyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c15-7-8-1-3-13(4-2-8)10-11-5-9(6-12-10)14(16)17/h5-6,8,15H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHFVDLVQVZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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